Bepridil

Description

A long-acting, non selective, calcium channel blocker with significant anti-anginal activity. The drug produces significant coronary vasodilation and modest peripheral effects. It has antihypertensive and selective anti-arrhythmia activities and acts as a calmodulin antagonist. It is no longer marketed in the United States, as it has been implicated in causing ventricular arrhythmias (ie. Torsade de pointes).

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1990 and is indicated for cardiovascular disease.

A long-acting calcium-blocking agent with significant anti-anginal activity. The drug produces significant coronary vasodilation and modest peripheral effects. It has antihypertensive and selective anti-arrhythmia activities and acts as a calmodulin antagonist.

See also: this compound Hydrochloride (active moiety of).

Structure

3D Structure

Properties

IUPAC Name |

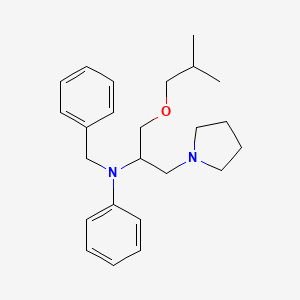

N-benzyl-N-[3-(2-methylpropoxy)-2-pyrrolidin-1-ylpropyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N2O/c1-21(2)19-27-20-24(25-15-9-10-16-25)18-26(23-13-7-4-8-14-23)17-22-11-5-3-6-12-22/h3-8,11-14,21,24H,9-10,15-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIEATEWHFDRYRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC=CC=C2)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68099-86-5 (mono-hydrochloride), 74764-40-2 (mono-hydrochloride, mono-hydrate) | |

| Record name | Bepridil [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064706543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3022663 | |

| Record name | Bepridil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bepridil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015374 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble, 6.55e-03 g/L | |

| Record name | Bepridil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01244 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bepridil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015374 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

64706-54-3 | |

| Record name | Bepridil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64706-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bepridil [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064706543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bepridil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01244 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bepridil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BEPRIDIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/755BO701MA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bepridil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015374 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Bepridil on L-type Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bepridil is a non-selective calcium channel blocker with a complex pharmacological profile that distinguishes it from other drugs in its class. This technical guide provides a comprehensive overview of the mechanism of action of this compound with a primary focus on its effects on L-type calcium channels (LTCCs). Beyond its role as a calcium channel antagonist, this compound also exhibits significant interactions with sodium and potassium channels, as well as the calcium-binding protein calmodulin. This multi-target activity contributes to both its therapeutic efficacy in angina and hypertension and its potential for pro-arrhythmic side effects. This document details the quantitative aspects of this compound's interaction with LTCCs, outlines key experimental methodologies for its study, and visualizes the intricate signaling pathways and molecular interactions involved.

Introduction

This compound is a long-acting, non-selective calcium channel blocker that was historically used for the management of chronic stable angina.[1] Unlike dihydropyridines, phenylalkylamines, and benzothiazepines, this compound possesses a unique chemical structure and a broader spectrum of activity.[2] Its therapeutic effects are primarily attributed to the inhibition of the transmembrane influx of calcium ions into cardiac and vascular smooth muscle cells, leading to vasodilation and a reduction in myocardial oxygen demand.[1][2] However, its clinical use has been limited due to the risk of significant adverse effects, including the life-threatening arrhythmia, Torsades de Pointes.[2] A thorough understanding of its multifaceted mechanism of action at the molecular level is crucial for the development of safer cardiovascular drugs.

Core Mechanism of Action on L-type Calcium Channels

This compound exerts its primary effect on L-type calcium channels (Cav1.2) by directly blocking the channel pore and modulating its gating properties. This inhibition is both voltage- and use-dependent, indicating a preferential interaction with specific conformational states of the channel.

Direct Channel Blockade

This compound physically occludes the L-type calcium channel, thereby reducing the influx of Ca2+ ions during depolarization. This direct blockade is a key contributor to its therapeutic effects.

State-Dependent Inhibition

The inhibitory action of this compound on L-type calcium channels is not uniform across all channel states. It exhibits a higher affinity for the open and inactivated states of the channel compared to the resting state. This state-dependent binding has significant physiological implications:

-

Voltage-Dependent Block: As the membrane potential becomes more depolarized, L-type calcium channels are more likely to be in the open or inactivated states. This compound's increased affinity for these states leads to a more pronounced channel blockade at depolarized potentials.

-

Use-Dependent (Frequency-Dependent) Block: During rapid heart rates or prolonged periods of depolarization, the cumulative time spent by the channels in the open and inactivated states increases. This leads to an enhanced blocking effect of this compound, a phenomenon known as use-dependence.

Effects on Channel Gating Kinetics

This compound modulates the gating kinetics of L-type calcium channels, further contributing to the reduction in calcium influx. While specific quantitative data on the alteration of activation and inactivation time constants by this compound are not extensively detailed in the available literature, it is known to shift the steady-state inactivation curve to more hyperpolarized potentials. This shift increases the fraction of channels that are inactivated at any given membrane potential, thus reducing their availability for opening.

Quantitative Data

The following table summarizes the available quantitative data for the interaction of this compound with L-type calcium channels and other relevant targets.

| Parameter | Value | Channel/Target | Cell Type | Comments | Reference(s) |

| IC50 | 0.5 µM (5 x 10-7 M) | L-type Calcium Channel | Guinea-pig ventricular cells | Half-maximal inhibitory concentration for tonic block. | |

| IC50 | 96.3 µM | Sodium Channel (INa) | Neonatal rat cardiomyocytes | For tonic block, indicating lower potency compared to LTCCs. | |

| IC50 | 10.5 µM (outward), 6.6 µM (inward) | KATP Channel | Not specified | ||

| IC50 | 2.2 µM | KNa Channel | Not specified | ||

| Kd | 87 nM (32 ng/mL) | α1-acid glycoprotein (B1211001) (plasma protein) | Human plasma | High-affinity binding to plasma proteins. | |

| Ki | 2.2 µM | Calmodulin (inhibition of MLCK) | Chicken gizzard | Apparent inhibition constant. | |

| Dissociation Constant (Kd) | 6.2 µM | Calmodulin | Bovine brain | Determined by Scatchard analysis of [3H]this compound binding. |

Experimental Protocols

The following sections detail the methodologies used in key experiments to elucidate the mechanism of action of this compound on L-type calcium channels.

Whole-Cell Patch Clamp Electrophysiology

This technique is the gold standard for studying the effects of drugs on ion channel function in real-time.

Objective: To measure the effect of this compound on L-type calcium currents (ICa,L) and to characterize its voltage- and use-dependent properties.

Cell Preparation:

-

Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human Cav1.2 channel (α1C, β2, and α2δ subunits) are commonly used.

-

Primary Cells: Acutely isolated cardiomyocytes from species such as guinea pigs or rats are also utilized to study the effects in a native environment.

Solutions:

-

External (Bath) Solution (in mM): 140 TEA-Cl, 5 BaCl2 (or CaCl2), 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with TEA-OH. Barium is often used as the charge carrier to increase current amplitude and reduce Ca2+-dependent inactivation.

-

Internal (Pipette) Solution (in mM): 130 CsCl, 10 EGTA, 3 MgATP, 0.3 Na2GTP, 10 HEPES, 10 Glucose. The pH is adjusted to 7.2 with CsOH. Cesium and TEA are used to block potassium channels.

Recording Protocol:

-

Establish a high-resistance (GΩ) seal between the patch pipette and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell membrane at a holding potential of -80 mV.

-

Elicit ICa,L by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) at regular intervals.

-

To study voltage-dependence, apply a series of test pulses to a range of potentials from a set holding potential.

-

To investigate use-dependence, apply a train of depolarizing pulses at different frequencies.

-

After obtaining a stable baseline recording, perfuse the chamber with the external solution containing various concentrations of this compound.

-

Record current traces before, during, and after drug application to determine the extent and kinetics of inhibition.

Radioligand Binding Assay

This biochemical assay is used to determine the binding affinity (Kd) of a drug to its receptor.

Objective: To quantify the binding affinity of [3H]this compound to L-type calcium channels in cardiac membrane preparations.

Protocol:

-

Membrane Preparation: Isolate cardiac membranes from a suitable source (e.g., rat or guinea pig ventricles) through homogenization and differential centrifugation.

-

Incubation: Incubate the membrane preparations with increasing concentrations of radiolabeled [3H]this compound in a suitable buffer.

-

Separation: Separate the membrane-bound radioligand from the unbound radioligand by rapid vacuum filtration through glass fiber filters.

-

Quantification: Measure the amount of radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the total and non-specific binding. Specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled this compound) from total binding. The dissociation constant (Kd) and the maximum number of binding sites (Bmax) are then determined by Scatchard analysis of the saturation binding data.

Visualizations

Signaling Pathway of this compound's Action

Caption: Overview of this compound's multiple cellular targets.

Experimental Workflow for Patch Clamp Analysis

Caption: Step-by-step workflow for patch clamp electrophysiology.

State-Dependent Block of L-type Calcium Channels by this compound

Caption: this compound's preferential binding to open and inactivated states.

Molecular Binding Site

The precise molecular binding site of this compound on the L-type calcium channel has not been fully elucidated and appears to be distinct from the binding sites of other major classes of calcium channel blockers. Phenylalkylamines and dihydropyridines are known to bind to sites involving the IIIS5, IIIS6, and IVS6 transmembrane segments of the α1 subunit. While this compound also interacts with the channel pore, its unique chemical structure suggests a different binding mode. Molecular modeling studies are needed to further define the specific amino acid residues involved in the high-affinity interaction of this compound with the L-type calcium channel.

Conclusion

This compound's mechanism of action on L-type calcium channels is characterized by a potent, state-dependent blockade that is influenced by both voltage and frequency of channel activation. Its complex pharmacology, which includes the inhibition of sodium and potassium channels and calmodulin, contributes to its overall cardiovascular effects. The quantitative data and experimental protocols provided in this guide offer a framework for further research into the nuanced interactions of this compound and for the development of novel cardiovascular therapies with improved safety profiles. A deeper understanding of its molecular binding site remains a key area for future investigation.

References

Bepridil as a Calmodulin Antagonist: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bepridil (B108811), a multifaceted cardiovascular drug, exhibits significant activity as a calmodulin (CaM) antagonist, a mechanism that contributes to its overall pharmacological profile alongside its well-documented calcium channel blocking effects. This technical guide provides a comprehensive overview of this compound's interaction with the calmodulin signaling pathway. It delves into the molecular mechanisms of CaM antagonism, presents quantitative data on its inhibitory effects on various CaM-dependent enzymes, and offers detailed protocols for key experiments to investigate these interactions. Furthermore, this guide utilizes visualizations to elucidate complex signaling pathways and experimental workflows, aiming to equip researchers and drug development professionals with the necessary information to explore the therapeutic potential and mechanistic intricacies of this compound and other calmodulin antagonists.

Introduction to Calmodulin and Cellular Signaling

Calmodulin is a ubiquitous, highly conserved calcium-binding protein that plays a pivotal role as a primary transducer of intracellular calcium signals. In response to an increase in cytosolic Ca2+ concentration, CaM undergoes a conformational change, enabling it to bind to and modulate the activity of a diverse array of downstream effector proteins. These include, but are not limited to, protein kinases, phosphatases, phosphodiesterases, and ion channels. The Ca2+/CaM complex is thus a critical regulator of numerous cellular processes, including smooth muscle contraction, neurotransmitter release, gene expression, and cell cycle progression.

This compound's Mechanism as a Calmodulin Antagonist

This compound exerts its calmodulin antagonistic effects by directly binding to the Ca2+-CaM complex, thereby preventing its interaction with and activation of target enzymes.[1] Kinetic analyses have revealed that this compound acts as a competitive inhibitor with respect to calmodulin, suggesting that it occupies the same or an overlapping binding site on the target enzyme that calmodulin would normally bind to.[1] The binding of this compound to calmodulin is calcium-dependent; it binds to the calcium-calmodulin complex but not to calmodulin in the absence of calcium (in the presence of EGTA).[1]

This antagonism of calmodulin function is a key differentiator of this compound from other calcium channel blockers like nifedipine (B1678770) and nicardipine, which do not displace this compound from calmodulin.[1] This dual action of this compound—calcium channel blockade and calmodulin antagonism—contributes to its unique therapeutic effects and side-effect profile.

Quantitative Data on this compound's Calmodulin Antagonism

The inhibitory potency of this compound against various calmodulin-dependent enzymes and its binding affinity for calmodulin have been quantified in several studies. This data is crucial for understanding its pharmacological efficacy and for designing further experimental investigations.

| Parameter | Enzyme/Protein | Tissue Source | Value | Reference |

| IC50 | Ca2+/Calmodulin-dependent Cyclic Nucleotide Phosphodiesterase | Bovine Brain | 8 µM | |

| IC50 | Myosin Light Chain Kinase (MLCK) | Chicken Gizzard | 18 µM | |

| Ki (apparent) | Myosin Light Chain Kinase (MLCK) | Not Specified | 2.2 µM | |

| Kd | [3H]this compound binding to Calmodulin | Not Specified | 6.2 µM | |

| IC50 | Inhibition of [3H]this compound binding to Calmodulin | Not Specified | 4 µM |

Table 1: Quantitative data on this compound's interaction with calmodulin and CaM-dependent enzymes.

Signaling Pathways Affected by this compound

By antagonizing calmodulin, this compound can modulate a variety of cellular signaling pathways. The following diagrams illustrate the canonical Ca2+/Calmodulin signaling pathway and the point of intervention by this compound.

Caption: Ca2+/Calmodulin signaling pathway and this compound's point of antagonism.

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to study this compound's effects as a calmodulin antagonist.

Ca2+/Calmodulin-Dependent Phosphodiesterase (PDE) Activity Assay

This assay measures the ability of this compound to inhibit the activity of CaM-dependent PDE, which hydrolyzes cyclic nucleotides like cAMP and cGMP.

Materials:

-

Bovine brain Ca2+/Calmodulin-dependent PDE (commercially available)

-

Calmodulin (commercially available)

-

cAMP or cGMP (substrate)

-

Snake venom nucleotidase (e.g., from Crotalus atrox)

-

Tris-HCl buffer (pH 7.5)

-

MgCl2

-

CaCl2

-

EGTA

-

This compound solutions of varying concentrations

-

Inorganic phosphate (B84403) colorimetric assay kit

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and CaCl2.

-

Enzyme Activation: In separate tubes, pre-incubate the PDE enzyme with or without calmodulin in the presence of CaCl2 for 10 minutes at 30°C.

-

Inhibitor Addition: Add varying concentrations of this compound or vehicle control to the pre-incubated enzyme mixtures and incubate for an additional 10 minutes.

-

Initiate Reaction: Start the reaction by adding the substrate (cAMP or cGMP). Incubate for a defined period (e.g., 20 minutes) at 30°C. The reaction should be linear with time and enzyme concentration.

-

Terminate Reaction: Stop the reaction by boiling the tubes for 2 minutes.

-

Convert to Inorganic Phosphate: Cool the tubes and add snake venom nucleotidase to convert the resulting 5'-AMP or 5'-GMP to adenosine/guanosine and inorganic phosphate (Pi). Incubate for 10 minutes at 30°C.

-

Quantify Phosphate: Measure the amount of inorganic phosphate released using a colorimetric assay.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the control (calmodulin-activated enzyme without this compound). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Caption: Workflow for the Ca2+/Calmodulin-dependent Phosphodiesterase (PDE) Activity Assay.

Myosin Light Chain Kinase (MLCK) Activity Assay

This assay determines this compound's inhibitory effect on the phosphorylation of myosin light chain by MLCK, a key step in smooth muscle contraction.

Materials:

-

Purified chicken gizzard Myosin Light Chain Kinase (MLCK)

-

Calmodulin

-

Myosin light chains (MLC) or a synthetic peptide substrate

-

[γ-32P]ATP

-

Tris-HCl buffer (pH 7.5)

-

MgCl2

-

CaCl2

-

EGTA

-

This compound solutions of varying concentrations

-

Phosphocellulose paper or SDS-PAGE equipment

-

Scintillation counter

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, and CaCl2.

-

Enzyme Activation: Pre-incubate MLCK with calmodulin and CaCl2 for 10 minutes at 25°C.

-

Inhibitor Addition: Add different concentrations of this compound or vehicle to the activated enzyme and incubate for another 10 minutes.

-

Initiate Phosphorylation: Start the reaction by adding the substrate (MLC or synthetic peptide) and [γ-32P]ATP. Incubate for a specific time (e.g., 5 minutes) at 25°C.

-

Terminate Reaction: Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper and immersing it in phosphoric acid, or by adding SDS-PAGE sample buffer.

-

Quantify Phosphorylation:

-

Phosphocellulose Paper: Wash the papers extensively to remove unincorporated [γ-32P]ATP. Measure the radioactivity remaining on the paper using a scintillation counter.

-

SDS-PAGE: Separate the proteins by SDS-PAGE, expose the gel to a phosphor screen, and quantify the radioactivity in the MLC band.

-

-

Data Analysis: Calculate the percentage of inhibition of MLC phosphorylation for each this compound concentration and determine the IC50 value.

Competitive Calmodulin Binding Assay

This assay directly measures the ability of this compound to compete with a known radiolabeled or fluorescent calmodulin antagonist for binding to calmodulin.

Materials:

-

Calmodulin

-

[3H]N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide ([3H]W-7) or another suitable labeled CaM antagonist

-

Tris-HCl buffer (pH 7.5)

-

CaCl2

-

This compound solutions of varying concentrations

-

Unlabeled W-7 (for determining non-specific binding)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Binding Reaction Setup: In microcentrifuge tubes, combine calmodulin, CaCl2, and [3H]W-7 in Tris-HCl buffer.

-

Competition: Add increasing concentrations of this compound or unlabeled W-7 (for the standard curve and non-specific binding).

-

Incubation: Incubate the mixture for a defined period (e.g., 60 minutes) at room temperature to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum. The calmodulin and bound ligand will be retained on the filter, while the unbound ligand will pass through.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Construct a competition curve by plotting the percentage of specific [3H]W-7 binding against the logarithm of the this compound concentration. Calculate the IC50 value, which represents the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

Conclusion

This compound's role as a calmodulin antagonist is a significant aspect of its pharmacology, providing a mechanism of action that extends beyond simple calcium channel blockade. The quantitative data clearly demonstrates its potent inhibitory effects on key calmodulin-dependent enzymes. The experimental protocols detailed in this guide offer a robust framework for researchers to further investigate the nuances of this compound's interaction with the calmodulin signaling pathway and to explore the therapeutic potential of targeting this pathway in various disease states. The provided visualizations aim to simplify the understanding of these complex interactions and workflows. A thorough understanding of this compound's calmodulin antagonistic properties is essential for the rational design of new therapeutic agents and for optimizing the clinical use of this unique cardiovascular drug.

References

Bepridil's Dual Blockade of Sodium and Calcium Channels: A Technical Guide

Bepridil (B108811), a non-selective calcium channel blocker with a unique pharmacological profile, exhibits a significant inhibitory effect on both voltage-gated sodium (Nav) and calcium (Cav) channels. This dual blockade underlies its anti-arrhythmic and anti-anginal properties. This technical guide provides an in-depth analysis of the mechanisms, quantitative parameters, and experimental methodologies associated with this compound's interaction with these critical ion channels.

Core Mechanism of Action

This compound's primary mechanism involves the physical obstruction of the ion-conducting pore of both sodium and calcium channels. This action is state-dependent, meaning this compound's affinity for the channels varies with their conformational state (resting, open, or inactivated). The drug generally exhibits a higher affinity for the open and inactivated states, a characteristic that contributes to its use-dependent effects, where the degree of block increases with the frequency of channel activation.[1][2][3]

Beyond direct channel blockade, this compound also demonstrates intracellular actions, notably the inhibition of calmodulin.[4][5] This interference with calcium-calmodulin signaling can indirectly influence ion channel function and contribute to its overall pharmacological effect.

Quantitative Analysis of Channel Blockade

The potency of this compound's blockade on sodium and calcium channels has been quantified through various electrophysiological studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to express the drug's potency.

| Channel Type | Preparation | IC50 | Experimental Conditions | Reference |

| Calcium Current (ICa) | Guinea-pig ventricular cells | 5 x 10-7 M (0.5 µM) | Holding Potential: -50 mV, Frequency: 0.1 Hz | |

| L-type Calcium Current (ICa.L) | - | 0.5–1.6 µM | - | |

| T-type Calcium Current (ICa.T) | HEK-293 cells expressing Cav3.2 | 0.4 µM | Holding Potential: -70 mV | |

| T-type Calcium Current (ICa.T) | HEK-293 cells expressing Cav3.2 | 10.6 µM | Holding Potential: -100 mV | |

| Sodium Current (INa) | Neonatal rat ventricular cells | 3 x 10-5 M (30 µM) | Holding Potential: -100 mV, Frequency: 0.1 Hz | |

| Sodium Current (INa) | Neonatal rat cardiomyocytes | 96.3 µM | Short-term application | |

| Sodium Current (INa) | HEK-Nav1.5 cells | 82.0 µM | Short-term application | |

| Sodium Channel (Tonic Block) | Guinea-pig isolated ventricular cells | Kd(rest) = 295.44 µM | Resting state | |

| Sodium Channel (Inactivated State) | Guinea-pig isolated ventricular cells | Kd(i) = 1.41 µM | Inactivated state |

Note: The IC50 values can vary depending on the experimental model, temperature, and specific electrophysiological parameters used. The state-dependent nature of the block is evident from the different affinities for the resting and inactivated states of the sodium channel.

Electrophysiological Effects

This compound's blockade of sodium and calcium channels manifests in several key electrophysiological alterations:

-

Reduced Maximum Upstroke Velocity (Vmax): By blocking sodium channels, this compound decreases the rate of depolarization of the cardiac action potential. This effect is use-dependent, becoming more pronounced at higher heart rates.

-

Prolongation of Action Potential Duration (APD): this compound lengthens the total duration of the action potential.

-

Shift in Inactivation Curves: this compound shifts the voltage-dependence of inactivation for both sodium and calcium channels to more negative potentials, promoting the inactivated state.

-

Slowed Recovery from Inactivation: The drug prolongs the time it takes for both channel types to recover from inactivation.

Experimental Protocols

The investigation of this compound's effects on ion channels predominantly relies on the whole-cell patch-clamp technique .

Whole-Cell Voltage-Clamp Protocol for Measuring INa and ICa

-

Cell Preparation: Single ventricular myocytes are isolated from animal hearts (e.g., guinea pig, rat) or cultured cell lines (e.g., HEK-293) expressing the channel of interest are used.

-

Electrode and Solutions: A glass micropipette with a low tip resistance (e.g., 0.5 MΩ) is filled with an internal solution mimicking the intracellular ionic composition and is used to form a high-resistance seal with the cell membrane. The external solution is a physiological saline solution. Specific ion channel blockers (e.g., for K+ channels) are often included to isolate the current of interest.

-

Voltage Protocol:

-

Holding Potential: The cell membrane is held at a negative potential where most channels are in a resting state (e.g., -100 mV for Nav channels, -50 mV for Cav channels).

-

Depolarizing Pulses: The membrane potential is rapidly stepped to a series of more positive potentials to elicit channel opening and subsequent inactivation.

-

Current Measurement: The resulting inward flow of Na+ or Ca2+ ions is recorded as an electrical current.

-

-

Data Analysis: The peak current amplitude is measured at various depolarizing potentials and this compound concentrations. IC50 values are determined by fitting the concentration-response data to a Hill equation. The voltage-dependence of activation and inactivation is assessed by measuring current availability at different pre-pulse potentials.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.

Caption: this compound's long-term effect on sodium current (INa) via calmodulin and proteasome inhibition.

Caption: Experimental workflow for determining this compound's IC50 using the whole-cell patch-clamp technique.

Conclusion

This compound's dual blockade of sodium and calcium channels is a complex process characterized by state-dependent interactions and significant electrophysiological consequences. The quantitative data clearly indicates a higher potency for calcium channels, particularly the T-type, compared to sodium channels under specific experimental conditions. The whole-cell patch-clamp technique remains the gold standard for elucidating the intricate details of this dual inhibitory action. A thorough understanding of these mechanisms is crucial for the rational design and development of future anti-arrhythmic and anti-anginal therapies.

References

- 1. This compound block of cardiac calcium and sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound on transmembrane action potentials recorded from isolated canine cardiac tissues. Studies on normal and infarct-zone Purkinje fibres and ventricular muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound on the electrophysiological properties of guinea-pig ventricular muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The binding of the calcium channel blocker, this compound, to calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: a pharmacological reappraisal of its potential beneficial effects in angina and tissue protection following ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Bepridil in Modulating Intracellular Calcium Concentration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bepridil (B108811) is a unique cardiovascular drug, initially classified as a calcium channel blocker for the treatment of angina pectoris.[1] However, its pharmacological profile is considerably more complex, involving multiple mechanisms that converge to modulate intracellular calcium ([Ca²⁺]i) concentration. This technical guide provides a comprehensive overview of the multifaceted role of this compound in regulating [Ca²⁺]i. We will delve into its effects on various ion channels, transporters, and intracellular signaling molecules. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows to offer a thorough resource for researchers and professionals in drug development.

Introduction

Intracellular calcium is a ubiquitous second messenger that governs a vast array of physiological processes, from muscle contraction and neurotransmission to gene expression and cell proliferation. The precise spatial and temporal control of [Ca²⁺]i is therefore critical for cellular function. This compound emerges as a significant modulator of this intricate system. While its primary classification is a calcium channel blocker, this compound distinguishes itself from other drugs in this class, such as nifedipine (B1678770) and verapamil, through its broader spectrum of activity.[2][3] It not only inhibits the influx of extracellular calcium but also influences intracellular calcium handling and signaling pathways.[4] This guide will explore these diverse mechanisms in detail.

Mechanisms of Action in Modulating Intracellular Calcium

This compound's influence on intracellular calcium concentration is a result of its interaction with multiple targets. These can be broadly categorized into effects on plasma membrane ion transport and actions on intracellular targets.

Inhibition of Plasma Membrane Calcium Influx

A primary mechanism of this compound is the blockade of voltage-gated calcium channels, which are crucial for calcium entry into excitable cells like cardiomyocytes and vascular smooth muscle cells.[3]

-

L-type Calcium Channels: this compound inhibits the slow calcium (L-type) inward currents in both myocardial and vascular smooth muscle tissues. This action reduces the influx of calcium during depolarization, leading to a decrease in cardiac contractility (negative inotropic effect) and vasodilation of peripheral arterioles, which reduces the total peripheral resistance (afterload).

-

T-type Calcium Channels: this compound also potently inhibits low voltage-activated T-type Ca²⁺ channels in a voltage-dependent manner. This inhibition is more pronounced at less negative holding potentials, suggesting a higher affinity for the inactivated state of the channel.

Inhibition of the Sodium-Calcium Exchanger (NCX)

This compound is known to inhibit the Na⁺/Ca²⁺ exchanger (NCX), a bidirectional transporter that plays a key role in calcium extrusion from the cell. Under normal conditions, NCX extrudes one Ca²⁺ ion in exchange for the entry of three Na⁺ ions (forward mode). However, under conditions of high intracellular sodium or significant membrane depolarization, the exchanger can operate in reverse, bringing calcium into the cell. This compound's inhibition of NCX can therefore have complex consequences depending on the cellular state. The inhibitory site for this compound on the NCX is suggested to be on the cytosolic side of the exchanger.

Intracellular Actions

Beyond the plasma membrane, this compound exerts significant effects on intracellular calcium signaling and handling.

-

Calmodulin Antagonism: this compound acts as a potent calmodulin antagonist. Calmodulin is a key calcium-binding protein that, upon activation by Ca²⁺, modulates the activity of numerous enzymes and proteins, including myosin light-chain kinase (MLCK) in smooth muscle. By binding to the calcium-calmodulin complex, this compound competitively inhibits the activation of calmodulin-dependent enzymes. This action contributes significantly to its vasodilatory effects in vascular smooth muscle.

-

Modulation of Intracellular Calcium Stores:

-

Sarcoplasmic/Endoplasmic Reticulum: In human neutrophils, this compound has been shown to release Ca²⁺ from the endoplasmic reticulum in a phospholipase C-independent manner. However, in isolated platelet membrane vesicles, this compound did not significantly inhibit IP3-induced Ca²⁺ release. Furthermore, studies on skeletal muscle sarcoplasmic reticulum indicated that this compound did not cause detectable calcium release, unlike other calmodulin antagonists. This suggests that this compound's effect on sarcoplasmic/endoplasmic reticulum Ca²⁺ release may be cell-type specific.

-

Mitochondria: this compound affects mitochondrial calcium handling. It has been shown to inhibit both the rate of mitochondrial Ca²⁺ uptake and the Na⁺-induced Ca²⁺ release from mitochondria in rabbit heart.

-

Indirect Modulation via Other Ion Channels

This compound also blocks other ion channels, which can indirectly influence intracellular calcium concentration.

-

Fast Sodium Channels: this compound inhibits fast sodium inward currents, an action that is more pronounced at lower pH levels, such as those found in ischemic tissue. By blocking sodium entry, this compound can reduce the intracellular sodium load, which in turn can affect the activity of the Na⁺/Ca²⁺ exchanger.

-

Potassium Channels: this compound blocks several types of potassium channels, including delayed rectifier K⁺ channels (IKr and IKs) and ATP-sensitive K⁺ channels. Blockade of these channels prolongs the action potential duration, which can increase the time for calcium entry through L-type calcium channels.

Quantitative Data on this compound's Activity

The following tables summarize the quantitative data for this compound's inhibitory actions on various targets involved in calcium modulation.

Table 1: Inhibitory Concentrations (IC₅₀) of this compound on Ion Channels and Transporters

| Target | Preparation | IC₅₀ | Holding Potential (if applicable) | Reference |

| L-type Ca²⁺ Channels | Guinea-pig ventricular cells | 5 x 10⁻⁷ M | -50 mV | |

| Fast Na⁺ Channels | Cultured neonatal rat ventricular cells | 3 x 10⁻⁵ M | -100 mV | |

| T-type Ca²⁺ Channels (CaV3.2) | HEK-293 cells | 0.4 µM | -70 mV | |

| T-type Ca²⁺ Channels (CaV3.2) | HEK-293 cells | 10.6 µM | -100 mV | |

| Na⁺/Ca²⁺ Exchange Current (INCX) | Guinea pig cardiac ventricular myocytes | 8.1 µM | -60 mV | |

| Rapidly Activating Delayed Rectifier K⁺ Channel (IKr) | Not Specified | 13.2 µM | Not Specified | |

| Slowly Activating Delayed Rectifier K⁺ Channel (IKs) | Not Specified | 6.2 µM | Not Specified | |

| ATP-sensitive K⁺ channels (KATP) | Not Specified | 6.6 µM | Not Specified | |

| TREK-1 K⁺ Channel | HEK-TREK-1 cells | 0.59 µM | Not Specified |

Table 2: Binding and Inhibition Constants (Kᵢ, Kd, IC₅₀) of this compound on Intracellular Targets

| Target | Assay | Constant | Value | Reference |

| Calmodulin | Inhibition of Myosin Light Chain Kinase (MLCK) | Kᵢ | 2.2 µM | |

| Calmodulin | [³H]this compound binding | Kd | 6.2 µM | |

| Calmodulin | Displacement of [³H]this compound | IC₅₀ | 4 µM | |

| Mitochondrial Ca²⁺ Uptake | Rabbit heart mitochondria | IC₅₀ | 93 µM | |

| Na⁺-induced Mitochondrial Ca²⁺ Release | Rabbit heart mitochondria | IC₅₀ | 11 µM |

Experimental Protocols

The characterization of this compound's effects on intracellular calcium modulation has relied on a variety of sophisticated experimental techniques.

Whole-Cell Patch Clamp Technique for Ion Channel Characterization

This electrophysiological technique is used to measure the ionic currents flowing through the channels of a single cell, providing detailed information about the inhibitory effects of this compound on voltage-gated Ca²⁺, Na⁺, and K⁺ channels, as well as the Na⁺/Ca²⁺ exchange current.

Methodology:

-

Cell Preparation: Single cells (e.g., ventricular myocytes, HEK-293 cells) are isolated and placed in an experimental chamber on the stage of an inverted microscope.

-

Pipette Fabrication: Micropipettes with a tip diameter of ~1-2 µm are fabricated from borosilicate glass capillaries using a micropipette puller.

-

Pipette Filling: The micropipette is filled with an internal solution that mimics the intracellular ionic composition and may contain specific buffers (e.g., BAPTA for Ca²⁺) and ATP.

-

Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (gigaseal) between the pipette tip and the membrane.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage Clamp and Data Acquisition: The membrane potential is clamped at a specific holding potential using a patch-clamp amplifier. Voltage protocols (e.g., step or ramp depolarizations) are applied to elicit specific ionic currents, which are recorded and analyzed. This compound is applied to the external solution at various concentrations to determine its effect on the recorded currents.

Measurement of Intracellular Calcium with Fluorescent Indicators

To directly measure changes in [Ca²⁺]i in response to this compound, fluorescent calcium indicators such as Fura-2 AM are widely used.

Methodology:

-

Cell Seeding: Cells (e.g., human neutrophils) are seeded on glass-bottom dishes and cultured for at least 24 hours.

-

Dye Loading: The culture medium is removed, and the cells are incubated with a solution containing a membrane-permeant form of the calcium indicator (e.g., 5 µM Fura-2 AM) for 30-40 minutes at room temperature or 37°C. Cellular esterases cleave the AM ester group, trapping the fluorescent indicator inside the cell.

-

Washing: The cells are washed to remove any extracellular dye.

-

Measurement: The dish is placed on the stage of a fluorescence microscope or in a fluorescence plate reader. For a ratiometric dye like Fura-2, cells are alternately excited at two wavelengths (e.g., 340 nm and 380 nm), and the emission fluorescence is recorded at a single wavelength (e.g., 510 nm).

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is calculated. This ratio is proportional to the intracellular calcium concentration and can be calibrated to provide an absolute concentration. This compound is added to the cells, and the change in the fluorescence ratio over time is recorded to determine its effect on [Ca²⁺]i.

Calmodulin Binding Assay

The interaction between this compound and calmodulin can be quantified using radioligand binding assays.

Methodology:

-

Preparation: Calmodulin is purified and immobilized on a column or used in a solution-based assay.

-

Binding Reaction: Radiolabeled this compound (e.g., [³H]this compound) is incubated with calmodulin in the presence of calcium.

-

Competition: To determine the binding affinity of unlabeled this compound or other compounds, increasing concentrations of the unlabeled drug are added to compete with the radiolabeled this compound for binding to calmodulin.

-

Separation and Quantification: Bound and free radioligand are separated (e.g., by filtration or equilibrium column binding). The amount of bound radioactivity is quantified using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ value (the concentration of unlabeled drug that inhibits 50% of the specific binding of the radioligand) can be determined. Scatchard analysis can be used to determine the dissociation constant (Kd) and the number of binding sites.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and experimental processes discussed.

Caption: this compound's multifaceted modulation of intracellular calcium.

Caption: Workflow for a whole-cell patch clamp experiment.

References

- 1. This compound. A review of its pharmacological properties and therapeutic use in stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]

- 4. Pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Bepridil's Cardiotonic Mechanism: An In-depth Analysis of its Interaction with Cardiac Troponin C and Enhancement of Calcium Sensitivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the molecular mechanisms underpinning the calcium-sensitizing effects of Bepridil (B108811), with a specific focus on its interaction with cardiac troponin C (cTnC). The document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways to facilitate a deeper understanding for research and drug development applications.

Core Mechanism of Action: Stabilizing the "On" State

This compound exerts its cardiotonic effects primarily by increasing the sensitivity of the cardiac myofilament to calcium.[1][2][3] This is achieved through a direct interaction with cardiac troponin C (cTnC), the Ca2+-dependent switch for heart muscle contraction.[1][4] The binding of this compound to the regulatory N-terminal domain of cTnC induces and stabilizes an "open" conformational state. This conformation is typically associated with Ca2+ binding and is crucial for initiating the cascade of protein interactions that lead to muscle contraction. By stabilizing this "on" state, this compound effectively enhances the affinity of cTnC for calcium, leading to increased force production at submaximal Ca2+ concentrations.

Quantitative Analysis of this compound's Interaction with Cardiac Troponin C

The interaction between this compound and cTnC has been characterized by several key quantitative parameters. The following tables summarize the reported binding affinities and the functional consequences of this interaction on calcium sensitivity and muscle fiber mechanics.

| Parameter | Value | Experimental System | Reference |

| Binding Affinity (Affinity Constant) | ~140 µM⁻¹ | Cardiac troponin C/troponin I complex | |

| Binding Affinity (Dissociation Constant, Kd) | ~20 µM | Isolated cardiac troponin C | |

| Binding Stoichiometry | 1 equivalent of this compound per cTnC | Isolated cardiac troponin C |

Table 1: this compound-cTnC Binding Affinity

| Parameter | Condition | Change with this compound | Muscle Fiber Type | Reference |

| pCa₅₀ (-log[Ca²⁺] for half-maximal tension) | - | Increased | Slow soleus skeletal fibers | |

| Hill Coefficient (n₁ and n₂) | - | Significantly different (indicating Ca²⁺ concentration-dependent effect) | Slow soleus skeletal fibers | |

| Maximal Tension | - | No effect | Slow and fast skeletal fibers | |

| ATPase Activity | Low Ca²⁺ concentrations | Enhanced | Myosin S1 with troponin-tropomyosin-actin | |

| ATPase Activity | High Ca²⁺ concentrations | Slightly inhibitory | Myosin S1 with troponin-tropomyosin-actin |

Table 2: Functional Effects of this compound on Myofilament Calcium Sensitivity

Experimental Protocols

The following sections detail the methodologies employed to elucidate the effects of this compound on cTnC and calcium sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Mapping

NMR spectroscopy has been instrumental in identifying the binding site of this compound on cTnC.

Objective: To map the interaction surface of this compound on the cTnC/cTnI complex.

Methodology:

-

Protein Preparation: Isotopically labeled [(¹⁵N,²H)] cardiac troponin C is prepared to allow for specific NMR signal detection.

-

Complex Formation: The labeled cTnC is complexed with cardiac troponin I (cTnI).

-

NMR Data Acquisition: Two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra are acquired for the cTnC/cTnI complex in the absence and presence of this compound.

-

Chemical Shift Perturbation Analysis: Changes in the chemical shifts of the amide protons of cTnC upon this compound binding are monitored. Residues exhibiting significant chemical shift perturbations are identified as being part of or near the binding site.

-

Affinity Constant Determination: The affinity constant is calculated by titrating the protein complex with increasing concentrations of this compound and fitting the changes in chemical shifts to a binding isotherm.

X-ray Crystallography for Structural Determination

X-ray crystallography has provided a high-resolution structure of the this compound-cTnC complex, revealing the molecular basis of its Ca²⁺-sensitizing effect.

Objective: To determine the three-dimensional structure of cTnC in complex with this compound.

Methodology:

-

Protein Expression and Purification: Recombinant cTnC is expressed and purified.

-

Crystallization: The purified cTnC is co-crystallized with this compound in the presence of Ca²⁺.

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are processed to determine the electron density map, from which the atomic coordinates of the protein-drug complex are built and refined. The final structure reveals the precise binding location of this compound and the conformational changes it induces in cTnC.

Fluorescence Stopped-Flow Kinetics for Calcium Dissociation Rates

This technique is used to measure the rate at which calcium dissociates from cTnC, providing insights into how this compound affects Ca²⁺ affinity.

Objective: To determine the effect of this compound on the rate of Ca²⁺ release from cTnC.

Methodology:

-

Protein Labeling: cTnC is often labeled with a fluorescent probe that is sensitive to Ca²⁺ binding.

-

Rapid Mixing: A solution of Ca²⁺-saturated, fluorescently labeled cTnC is rapidly mixed with a solution containing a Ca²⁺ chelator (e.g., EGTA) in a stopped-flow apparatus.

-

Fluorescence Monitoring: The change in fluorescence intensity over time is monitored as Ca²⁺ dissociates from the protein.

-

Kinetic Analysis: The resulting fluorescence decay curve is fitted to an exponential function to determine the rate constant for Ca²⁺ dissociation. The experiment is repeated in the presence of this compound to assess its effect on this rate. This compound has been shown to reduce the rate of calcium release from the low-affinity, calcium-specific site.

Skinned Muscle Fiber Experiments for Functional Analysis

Skinned muscle fibers, which have their cell membranes removed to allow for direct control of the intracellular environment, are used to assess the functional consequences of this compound's interaction with the contractile machinery.

Objective: To measure the effect of this compound on the Ca²⁺ sensitivity of force development in muscle fibers.

Methodology:

-

Fiber Preparation: Small bundles of muscle fibers are dissected and chemically "skinned" using detergents (e.g., Triton X-100) to permeabilize the cell membranes.

-

Experimental Setup: The skinned fibers are mounted between a force transducer and a motor.

-

Ca²⁺ Activation: The fibers are exposed to a series of solutions with precisely controlled free Ca²⁺ concentrations (pCa solutions).

-

Force Measurement: The isometric force generated by the fibers at each Ca²⁺ concentration is recorded.

-

Data Analysis: A force-pCa relationship is generated by plotting the developed tension as a function of the pCa. The data are fitted to the Hill equation to determine the pCa₅₀ (the Ca²⁺ concentration required for half-maximal activation) and the Hill coefficient (a measure of cooperativity). The protocol is repeated in the presence of this compound to quantify its effect on these parameters.

Visualizing the Molecular Interactions and Pathways

The following diagrams, generated using the DOT language, illustrate the key molecular interactions and experimental workflows described in this guide.

Caption: Molecular mechanism of this compound's Ca²⁺-sensitizing effect.

References

- 1. This compound opens the regulatory N-terminal lobe of cardiac troponin C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Computational and Experimental Approach to investigate this compound binding with Cardiac Troponin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

Unraveling the Molecular Tapestry of Bepridil's Anti-Arrhythmic Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted anti-arrhythmic properties of Bepridil at the molecular level. This compound, a non-selective calcium channel blocker, exhibits a complex pharmacological profile, making it a subject of significant interest in cardiovascular research. This document provides a comprehensive overview of its mechanisms of action, detailed experimental protocols for its study, and quantitative data on its interactions with key cardiac targets.

Core Molecular Mechanisms of this compound

This compound's anti-arrhythmic effects stem from its ability to modulate multiple cardiac ion channels and intracellular signaling pathways. Unlike more selective agents, this compound's broad-spectrum activity contributes to its efficacy, but also to its potential for pro-arrhythmic effects, such as Torsade de Pointes, which led to its withdrawal from many markets.[1] The primary molecular targets of this compound include:

-

Ion Channel Blockade: this compound inhibits a range of voltage-gated ion channels crucial for the cardiac action potential. This includes L-type calcium channels, fast sodium channels, and various potassium channels.[1] This multi-channel blockade leads to a prolongation of the action potential duration and a reduction in cardiac contractility.

-

Calmodulin Inhibition: this compound acts as a calmodulin antagonist.[1][2] By binding to calmodulin, it interferes with calcium-dependent signaling pathways, including the activation of myosin light chain kinase, which is involved in smooth muscle contraction.[3]

-

Sodium-Calcium Exchanger (NCX) Inhibition: this compound has been shown to inhibit the Na+/Ca2+ exchanger, further impacting intracellular calcium homeostasis.

-

Mitochondrial KATP Channel Modulation: Interestingly, this compound exhibits a dual effect on ATP-sensitive potassium (KATP) channels. It blocks sarcolemmal KATP channels while opening mitochondrial KATP channels, a mechanism that may contribute to its cardioprotective effects.

These diverse molecular interactions culminate in the alteration of cardiac electrophysiology, leading to its anti-arrhythmic and, in some contexts, pro-arrhythmic effects.

Quantitative Data: this compound's Interaction with Cardiac Targets

The following tables summarize the quantitative data on this compound's inhibitory concentrations (IC50) for various cardiac ion channels and its binding affinity for calmodulin. This data provides a comparative view of this compound's potency across its different molecular targets.

| Target Ion Channel | Species/Cell Line | IC50 (µM) | Reference |

| Potassium Channels | |||

| IKr (hERG) | Guinea Pig | 13.2 | |

| IKs | Guinea Pig | 6.2 | |

| K(ATP) (sarcolemmal) | Guinea Pig | 6.6 - 10.5 | |

| K(Na) | Guinea Pig | 2.2 | |

| TREK-1 (baseline) | HEK-293 | 0.59 | |

| TREK-1 (BL1249-activated) | HEK-293 | 4.08 | |

| hKv1.5 | HEK-293 | 6.6 | |

| BKca | Not Specified | 1.866 | |

| Sodium Channels | |||

| INa | Guinea Pig Cardiomyocytes | 30 - 300 | |

| Calcium Channels | |||

| L-type | Not Specified | Potent Blocker | |

| Other Targets | |||

| Na+/Ca2+ Exchanger (NCX) | Guinea Pig Cardiomyocytes | 8.1 | |

| Na+/Ca2+ Exchanger (NCX) | Cardiac Sarcolemmal Vesicles | 30 |

| Target | Assay | Kd / Ki / IC50 (µM) | Reference |

| Calmodulin | [3H]this compound Binding (Displacement) | IC50: 4 | |

| Calmodulin | Myosin Light Chain Kinase (MLCK) Inhibition | Ki: 2.2 | |

| Calmodulin | Ca2+-dependent 125I-CaM Binding Inhibition | IC50: ~17 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-arrhythmic properties of this compound at a molecular level.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of this compound on specific ion channel currents in isolated cardiomyocytes.

3.1.1. Cardiomyocyte Isolation:

-

Anesthetize the animal (e.g., adult rat or guinea pig) following approved institutional guidelines.

-

Rapidly excise the heart and place it in a chilled, calcium-free isolation solution.

-

Cannulate the aorta and mount the heart on a Langendorff apparatus for retrograde perfusion.

-

Perfuse with a calcium-free solution for 5-10 minutes to wash out blood and loosen cell-cell junctions.

-

Switch to a solution containing collagenase and protease to digest the extracellular matrix. The duration of digestion is critical and needs to be optimized.

-

After digestion, transfer the ventricles to a dish, mince the tissue, and gently triturate to release individual myocytes.

-

Filter the cell suspension to remove undigested tissue.

-

Gradually reintroduce calcium to the cell suspension to avoid calcium paradox.

-

Store the isolated, rod-shaped, quiescent cardiomyocytes in a suitable storage solution at room temperature for use within a few hours.

3.1.2. Electrophysiological Recording:

-

Place a coverslip with adherent cardiomyocytes in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an external solution at a controlled temperature (e.g., 37°C).

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

-

Fill the pipette with the appropriate internal solution for the specific ion current being measured.

-

Approach a selected cardiomyocyte with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal.

-

Rupture the membrane patch under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.

-

Use a patch-clamp amplifier and data acquisition system to apply voltage-clamp protocols and record the resulting membrane currents.

3.1.3. Example Voltage-Clamp Protocol for Sodium Current (INa):

-

Holding Potential: -100 mV to ensure channels are available for activation.

-

Test Pulse: Depolarize to various potentials (e.g., from -80 mV to +40 mV in 5 or 10 mV increments) for a short duration (e.g., 50 ms) to elicit the fast-inactivating sodium current.

-

Data Analysis: Measure the peak inward current at each test potential to construct a current-voltage (I-V) relationship.

3.1.4. Solutions:

-

External Solution (example for INa): (in mM) 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH. To isolate INa, potassium and calcium channel blockers (e.g., CsCl, TEA, nifedipine) can be added.

-

Internal Solution (example for INa): (in mM) 120 CsF, 20 CsCl, 5 NaCl, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH. The choice of ions in the internal solution is critical for isolating the current of interest.

Calmodulin Binding and Inhibition Assays

Objective: To quantify the interaction of this compound with calmodulin and its inhibitory effect on calmodulin-dependent enzymes.

3.2.1. [3H]-Bepridil Binding Assay (Displacement):

-

Prepare a reaction mixture containing purified calmodulin, [3H]-Bepridil, and a buffer with calcium.

-

Add increasing concentrations of unlabeled this compound or other test compounds.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate the bound from free [3H]-Bepridil using a suitable method, such as equilibrium dialysis or size-exclusion chromatography.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Calculate the IC50 value, which is the concentration of the unlabeled compound that displaces 50% of the specifically bound [3H]-Bepridil.

3.2.2. Myosin Light Chain Kinase (MLCK) Inhibition Assay:

-

Prepare a reaction mixture containing purified MLCK, calmodulin, myosin light chains, and [γ-32P]ATP in a calcium-containing buffer.

-

Add varying concentrations of this compound.

-

Initiate the phosphorylation reaction by adding ATP.

-

Incubate for a defined period at a specific temperature.

-

Stop the reaction and separate the phosphorylated myosin light chains from the unreacted [γ-32P]ATP using SDS-PAGE and autoradiography or by spotting the reaction mixture onto phosphocellulose paper and washing away the free ATP.

-

Quantify the amount of incorporated 32P to determine the enzyme activity.

-

Calculate the Ki value for this compound's inhibition of MLCK activity.

Mitochondrial Function Assays

Objective: To assess the effect of this compound on mitochondrial KATP channels and mitochondrial respiration.

3.3.1. Flavoprotein Fluorescence Measurement:

-

Isolate mitochondria from cardiac tissue or use isolated cardiomyocytes.

-

Measure the autofluorescence of mitochondrial flavoproteins, which reflects the mitochondrial redox state.

-

Use a fluorometer or a microscope equipped for fluorescence imaging.

-

Excite the flavoproteins at approximately 450 nm and measure the emission at around 520 nm.

-

An increase in flavoprotein fluorescence indicates a more oxidized state, which can be induced by the opening of mitochondrial KATP channels.

-

Apply this compound and observe the change in flavoprotein fluorescence to assess its effect on mitochondrial KATP channel activity.

Visualizing this compound's Molecular Interactions

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound's diverse molecular targets and their electrophysiological outcomes.

Caption: The signaling cascade of calmodulin activation and its inhibition by this compound.

Caption: A stepwise representation of a whole-cell patch-clamp experiment to study this compound's effects.

Conclusion

This compound presents a compelling case study in multi-target pharmacology. Its anti-arrhythmic actions are a direct consequence of its ability to modulate a wide array of cardiac ion channels and intracellular signaling molecules. This technical guide provides a foundational resource for researchers delving into the molecular intricacies of this compound and similar anti-arrhythmic agents. The detailed protocols and compiled quantitative data serve as a practical starting point for experimental design, while the visual representations of its mechanisms offer a clear conceptual framework. A thorough understanding of this compound's molecular interactions is paramount for the development of safer and more effective anti-arrhythmic therapies.

References

Bepridil's Impact on Vascular Smooth Muscle Contraction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bepridil (B108811), a calcium channel blocker with a unique pharmacological profile, exerts significant influence over vascular smooth muscle contraction. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects, focusing on its interactions with key signaling pathways that govern vascular tone. Through a comprehensive review of experimental data, this document elucidates this compound's role as both a calcium channel antagonist and an intracellular calmodulin inhibitor. Detailed experimental protocols for key assays are provided, alongside a quantitative summary of this compound's inhibitory actions. Signaling pathway diagrams generated using Graphviz offer a clear visual representation of the complex interplay of factors involved in this compound-mediated vasodilation. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development, offering a foundational understanding of this compound's vascular effects.

Introduction

Vascular smooth muscle contraction is a fundamental physiological process that regulates blood pressure and tissue perfusion. The intracellular calcium ion (Ca2+) concentration is a primary determinant of this process. An increase in cytosolic Ca2+ leads to the formation of a Ca2+-calmodulin complex, which in turn activates myosin light chain kinase (MLCK). MLCK then phosphorylates the regulatory light chain of myosin, initiating the cross-bridge cycling between actin and myosin filaments that results in muscle contraction.

This compound is a versatile antianginal agent that modulates vascular smooth muscle tone through multiple mechanisms.[1] Primarily classified as a calcium channel blocker, this compound inhibits the influx of extracellular Ca2+ through voltage-dependent and receptor-operated calcium channels.[2][3] Beyond its effects on the sarcolemma, this compound also exhibits intracellular actions, most notably as a calmodulin antagonist.[1][4] This dual action distinguishes this compound from other calcium channel blockers and contributes to its complex pharmacological profile.[5] This guide will delve into the specifics of these mechanisms, supported by quantitative data and detailed experimental methodologies.

Quantitative Data Summary

The following tables summarize the quantitative data on this compound's inhibitory effects on key components of the vascular smooth muscle contraction pathway.

Table 1: this compound's Inhibitory Potency (IC50) on Calmodulin-Dependent Enzymes

| Enzyme | Tissue Source | IC50 (µM) | Reference |

| Myosin Light Chain Kinase (MLCK) | Chicken Gizzard | 18 | [6] |

| Ca++/Calmodulin-Dependent Cyclic Nucleotide Phosphodiesterase | Bovine Brain | 8 | [6] |

Table 2: this compound's Binding Affinity and Inhibition of Calmodulin

| Parameter | Value | Units | Conditions | Reference |

| Apparent Ki (for MLCK inhibition via Calmodulin interaction) | 2.2 | µM | Kinetic analysis | [4] |

| Dissociation Constant (Kd) for Calmodulin Binding | 6.2 | µM | Scatchard analysis of [3H]this compound binding | [4] |

| IC50 for displacement of [3H]this compound from Calmodulin | 4 | µM | Equilibrium column binding | [4] |

Table 3: this compound's Effect on Contractions in Skinned Vascular Smooth Muscle Fibers

| Agonist (Calcium Concentration) | This compound Concentration (mol/L) | Inhibition of Contraction (%) | Reference |

| Calcium (1.1-1.6 µmol/L) | 10⁻⁴ | 100 | [7] |

| Calcium (4 µmol/L) | 10⁻⁴ | 83 ± 4.5 | [7] |

| Calcium (30 µmol/L) | 10⁻⁴ | 53 ± 10.5 | [7] |

Table 4: this compound's Inhibition of Agonist-Induced Contractions in Intact Vascular Smooth Muscle

| Tissue | Agonist | This compound Concentration (mol/L) | Inhibition of Contraction (%) | Reference |

| Rat Aortic Strips | Potassium | 10⁻⁵ | 100 | [7] |

| Rat Aortic Strips | Norepinephrine (B1679862) | 10⁻⁵ | 40 | [7] |

Signaling Pathways Affected by this compound

This compound's primary impact on vascular smooth muscle contraction stems from its interference with calcium-dependent signaling. The following diagrams illustrate the key pathways.

Caption: this compound's dual mechanism of action on vascular smooth muscle contraction.

Caption: Workflow for assessing this compound's effect on isometric tension.

Detailed Experimental Protocols

The following protocols are derived from methodologies reported in the cited literature and provide a framework for investigating this compound's effects on vascular smooth muscle.

Isometric Tension Measurement in Isolated Aortic Strips

This protocol is used to assess the vasodilatory effect of this compound on pre-contracted vascular smooth muscle.

-

Tissue Preparation:

-

Euthanize a male Wistar rat and excise the thoracic aorta.

-

Place the aorta in cold, oxygenated Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11).

-

Carefully remove adhering connective and adipose tissue.

-

Cut the aorta into rings of approximately 2-3 mm in width.

-

Suspend the aortic rings between two stainless steel hooks in a 10 mL organ bath containing Krebs solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2. One hook is fixed, and the other is connected to an isometric force transducer.

-

Apply a resting tension of 2.0 g and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15 minutes.

-

-

Experimental Procedure:

-

Induce a sustained contraction by adding either a high concentration of potassium (e.g., 60 mM KCl) to activate voltage-dependent calcium channels or an alpha-agonist like phenylephrine (B352888) or norepinephrine (e.g., 10⁻⁶ M) to activate receptor-operated calcium channels.[2]

-

Once a stable contraction plateau is reached, add this compound in a cumulative manner (e.g., from 10⁻⁹ to 10⁻⁴ M), allowing the response to stabilize at each concentration.

-

Record the isometric tension continuously using a data acquisition system.

-

-

Data Analysis:

-

Express the relaxation at each this compound concentration as a percentage of the maximal contraction induced by the agonist.

-

Plot the concentration-response curve and calculate the IC50 value (the concentration of this compound that causes 50% relaxation).

-

Calmodulin Binding Assay (Equilibrium Column Binding Technique)

This protocol is designed to quantify the binding of this compound to calmodulin.[4]

-

Materials:

-

[3H]this compound (radiolabeled this compound)

-

Purified calmodulin

-

Sephadex G-50 columns

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1 mM CaCl2 or 2 mM EGTA)

-

Unlabeled this compound and other competing ligands

-

Scintillation counter

-

-

Procedure:

-

Equilibrate a Sephadex G-50 column with the binding buffer.

-

Prepare incubation mixtures containing a fixed concentration of [3H]this compound, purified calmodulin, and either CaCl2 (to promote binding) or EGTA (to chelate Ca2+ and prevent binding).

-

For competition assays, include varying concentrations of unlabeled this compound or other test compounds.

-

Incubate the mixtures for a specified time at a controlled temperature (e.g., 30 minutes at 25°C) to reach equilibrium.

-

Apply the incubation mixture to the top of the equilibrated Sephadex G-50 column.

-

Elute the column with the binding buffer. The calmodulin-[3H]this compound complex, being a larger molecule, will elute in the void volume, while the free [3H]this compound will be retained in the column matrix.

-